3,4-Dichloropicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

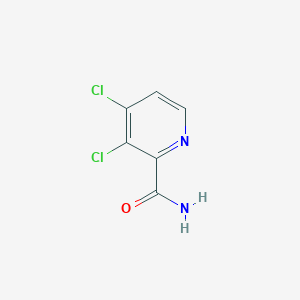

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCCTFCRIPTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631159 | |

| Record name | 3,4-Dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025720-99-3 | |

| Record name | 3,4-Dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dichloropicolinamide chemical structure and properties

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloropicolinamide, a chlorinated pyridinecarboxamide. Due to its status as a specialized research chemical, publicly available data is limited. This document consolidates the known chemical and physical properties, proposes a putative synthesis pathway, and explores potential biological activities based on structurally related compounds. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who may encounter or consider this molecule in their work.

Chemical Identity and Core Properties

This compound, with the CAS number 1025720-99-3, is a halogenated aromatic compound belonging to the picolinamide class of molecules.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a carboxamide group at the 2 position.

Molecular Structure

The chemical structure of this compound is presented below. The arrangement of the chloro and amide substituents on the pyridine ring dictates its electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely available in the literature. The following table summarizes its known identifiers and an important storage note from a commercial supplier.[1]

| Property | Value | Source |

| CAS Number | 1025720-99-3 | Pharmaffiliates[1] |

| Molecular Formula | C₆H₄Cl₂N₂O | Pharmaffiliates[1] |

| Molecular Weight | 191.01 g/mol | Pharmaffiliates[1] |

| IUPAC Name | This compound | P&S Chemicals |

| Synonyms | 3,4-Dichloro-2-pyridinecarboxamide | P&S Chemicals |

| Appearance | Not available | Pharmaffiliates[1] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |

The recommendation for refrigerated storage suggests that the compound may be sensitive to heat or prone to degradation over time at ambient temperatures.

Synthesis and Chemical Reactions

A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of picolinamides.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the amidation of a corresponding 3,4-dichloropicolinic acid or its activated derivative (e.g., acyl chloride).

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Activation of Carboxylic Acid: 3,4-Dichloropicolinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride intermediate, 3,4-dichloropicolinoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.

-

Amidation: The resulting acyl chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture, to yield the final product, this compound. The reaction is usually performed at low temperatures to control its exothermicity.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the broader class of picolinamides has been investigated for various therapeutic applications, which may provide insights into the potential utility of this compound.

Inferred Biological Profile from Related Compounds

-

Antimicrobial Properties: Several picolinamide derivatives have demonstrated antibacterial and antifungal activities. The specific substitution pattern on the pyridine ring and the nature of the amide substituent are critical for determining the spectrum and potency of antimicrobial action.

-

Enzyme Inhibition: The picolinamide scaffold is present in a number of molecules that act as enzyme inhibitors. The nitrogen atom of the pyridine ring and the amide functionality can participate in hydrogen bonding and other interactions within the active sites of enzymes.

-

Agrochemical Research: Some chlorinated pyridine derivatives are utilized in the agricultural sector as herbicides or pesticides. It is plausible that this compound could be investigated for similar applications.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of this compound.

Safety, Handling, and Toxicity

While a specific Safety Data Sheet (SDS) for this compound is not widely accessible, general precautions for handling chlorinated aromatic compounds should be strictly followed.

General Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

Potential Hazards

Based on the toxicological profiles of similar chlorinated aromatic compounds, potential hazards may include:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Toxicity: While not confirmed, ingestion or significant exposure could be harmful.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a specialized chemical for which detailed scientific data is not yet widely available. This guide has provided a summary of its known characteristics and has offered logical inferences regarding its synthesis and potential biological activities based on the chemistry of related compounds. As with any investigational molecule, further experimental work is required to fully characterize its properties and potential applications. Researchers working with this compound are encouraged to conduct their own thorough analyses and to adhere to strict safety protocols.

References

synthesis pathway for 3,4-Dichloropicolinamide

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloropicolinamide

Abstract

This technical guide provides a comprehensive overview of a proposed, robust synthetic pathway for this compound, a substituted pyridine derivative. Picolinamides are a class of compounds recognized for their diverse biological activities, making their synthesis a subject of interest for researchers in medicinal chemistry and drug development. This document outlines a logical and efficient two-step synthetic strategy commencing from a plausible starting material, 3,4-dichloro-2-methylpyridine. The core of this guide focuses on the practical execution of the synthesis, detailing the oxidation of the precursor to the key 3,4-dichloropicolinic acid intermediate, followed by its subsequent amidation. The narrative emphasizes the chemical rationale behind procedural choices, potential challenges, and safety considerations, providing field-proven insights for laboratory application. All protocols are designed to be self-validating, supported by established chemical principles and references to analogous transformations.

Proposed Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached by forming the amide bond in the final step. This retrosynthetic analysis identifies 3,4-dichloropicolinic acid as the penultimate intermediate. This carboxylic acid can, in turn, be synthesized from a more readily available precursor, 3,4-dichloro-2-methylpyridine, via oxidation of the methyl group. This multi-step approach relies on fundamental and high-yielding organic transformations.

The overall forward synthesis strategy is therefore defined as:

-

Oxidation: Conversion of 3,4-dichloro-2-methylpyridine to 3,4-dichloropicolinic acid.

-

Amidation: Conversion of 3,4-dichloropicolinic acid to the target molecule, this compound, via an activated acyl chloride intermediate.

An In-depth Technical Guide to 3,4-Dichloropicolinamide: Foundational Properties and a Roadmap for Novel Compound Characterization

For Immediate Release

Abstract

This technical guide provides the fundamental physicochemical properties of 3,4-Dichloropicolinamide, a substituted pyridine carboxamide. While dedicated research on this specific molecule is nascent, this document serves as a comprehensive roadmap for its scientific exploration. By drawing parallels with structurally related compounds, we outline a logical, field-proven progression for its synthesis, biological screening, and mechanistic elucidation. This whitepaper is designed to empower researchers with the foundational knowledge and strategic direction required to unlock the potential of this and other novel chemical entities.

Core Physicochemical Properties of this compound

This compound is a distinct chemical entity with the following verified identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 1025720-99-3 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.01 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dichloro-2-pyridinecarboxamide | [1] |

| Appearance | White solid | [1] |

A Strategic Framework for the Scientific Elucidation of this compound

A thorough investigation into a novel compound such as this compound necessitates a systematic approach. The following sections outline a proposed workflow, from synthesis to biological characterization, based on established principles in medicinal chemistry and chemical biology.

Synthesis and Purification: A Proposed Route

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Picolinamide Derivative (General)

-

Activation of the Carboxylic Acid: To a solution of the starting picolinic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C. The reaction is then stirred at room temperature or heated to reflux until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

Amidation: The resulting acid chloride solution is then slowly added to a cooled, concentrated solution of ammonium hydroxide or another ammonia source. The reaction is stirred vigorously, and the temperature is maintained at a low level to control the exotherm.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

-

Characterization: The final product's identity and purity are confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Biological Activity Screening

Given the diverse biological activities of related substituted pyridine and carboxamide compounds, a broad initial screening is warranted. Activities reported for analogous structures include antimicrobial, antifungal, herbicidal, and anticancer effects.

Proposed Initial Biological Screening Cascade:

Caption: A logical cascade for biological screening and hit validation.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at the optimal temperature for the specific bacterial strain for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC): Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in CFU upon subculturing.

Elucidating the Mechanism of Action

Should a significant biological activity be identified, the next critical phase is to determine the compound's mechanism of action. For instance, if antifungal activity is observed, one could investigate if it acts as a succinate dehydrogenase inhibitor, a known target for some pyridine carboxamides.

Example Mechanistic Investigation: Succinate Dehydrogenase (SDH) Inhibition Assay

-

Isolation of Mitochondria: Mitochondria are isolated from the target fungal species through differential centrifugation.

-

Enzyme Activity Assay: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol) in the presence of succinate.

-

Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC₅₀). Known SDH inhibitors should be used as positive controls.

-

Molecular Docking: Computational modeling can be employed to predict the binding mode of this compound to the known crystal structure of fungal SDH, providing insights into the potential molecular interactions.

Safety and Handling

As with any novel chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive material safety data sheet (MSDS) should be consulted before use.

Conclusion

While the scientific literature on this compound is currently limited, its structural motifs suggest a high potential for biological activity. This guide provides the necessary foundational data and a strategic framework to systematically investigate its properties. By following the outlined experimental pathways, the scientific community can efficiently characterize this and other novel picolinamides, potentially leading to the discovery of new therapeutic agents or agrochemicals.

References

An In-depth Technical Guide to the Solubility of 3,4-Dichloropicolinamide in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that governs not only the formulation strategies available but also significantly influences the bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule such as 3,4-Dichloropicolinamide, a halogenated pyridine derivative with potential applications in medicinal chemistry, a comprehensive understanding of its solubility profile in a range of organic solvents is paramount for its journey from the laboratory to clinical application. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Characteristics of this compound

A foundational understanding of the molecular structure of this compound is essential to predict and interpret its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3,4-Dichloro-2-pyridinecarboxamide | [1] |

| CAS Number | 1025720-99-3 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Storage | 2-8°C Refrigerator | [1] |

The structure of this compound, featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group, presents a molecule with distinct regions of varying polarity. The dichlorinated pyridine ring imparts a degree of lipophilicity, while the amide group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar solvents. The interplay of these structural features will dictate its solubility across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[2] This concept posits that a solute will dissolve most readily in a solvent that has a similar polarity. Organic solvents can be broadly categorized, and the expected solubility of this compound in each is discussed below.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. The amide group of this compound can form hydrogen bonds with these solvents, suggesting a favorable interaction and potentially good solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have a dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors. The amide proton of this compound can form a hydrogen bond with the electronegative atoms (e.g., the oxygen in acetone) of these solvents. The overall polarity of these solvents should facilitate the dissolution of the polar regions of the molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and do not participate in hydrogen bonding. The lipophilic dichlorinated pyridine ring of this compound will have a greater affinity for these solvents than the polar amide group. Consequently, the solubility in nonpolar solvents is expected to be lower compared to polar solvents.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Caption: Intermolecular forces influencing the solubility of this compound.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility at a given temperature.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

-

Addition of Excess Solute: To a series of labeled vials, add a measured volume of each solvent (e.g., 5 mL). Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or allow for gravitational sedimentation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles. Immediately dilute the collected sample with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

HPLC Analysis: Develop a suitable HPLC method with a standard curve prepared from known concentrations of this compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, a UV-Vis spectrophotometer can be used with a standard curve to determine the concentration.

-

-

Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Reporting the Solubility of this compound in Organic Solvents at a Specified Temperature

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | e.g., 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | e.g., 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | e.g., 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | e.g., 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | e.g., 25 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | e.g., 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | e.g., 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | e.g., 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Effect of Temperature

The dissolution of a solid in a liquid is generally an endothermic process, meaning that solubility tends to increase with an increase in temperature. This relationship can be described by the van't Hoff equation. For practical purposes in drug development, determining the solubility at physiological temperature (37 °C) in addition to room temperature (approximately 25 °C) is often necessary.

Crystal Polymorphism

The solid-state properties of an API, including its crystalline form (polymorphism), can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is therefore crucial to characterize the solid form of this compound used in the solubility studies to ensure the reproducibility and accuracy of the results.

Conclusion

References

Spectroscopic Characterization of 3,4-Dichloropicolinamide: A Predictive Technical Guide

Introduction

3,4-Dichloropicolinamide is a halogenated derivative of picolinamide, the amide of picolinic acid (pyridine-2-carboxylic acid). The presence of the dichlorinated pyridine ring and the primary amide functional group imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic techniques provides the most robust method for this characterization.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, outlines the predicted spectroscopic profile of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained, providing a valuable reference for the analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | Doublet | 1H | H-6 (Pyridine) |

| ~7.80 | Doublet | 1H | H-5 (Pyridine) |

| ~7.60 | Broad Singlet | 1H | -NH₂ |

| ~6.50 | Broad Singlet | 1H | -NH₂ |

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic region is expected to show two doublets corresponding to the two protons on the pyridine ring. The proton at the 6-position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift to approximately 8.45 ppm. The proton at the 5-position (H-5) is expected to appear further upfield, around 7.80 ppm. These two protons would exhibit coupling to each other, resulting in a doublet for each signal.

The two protons of the primary amide (-NH₂) are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. In a non-protic solvent like chloroform-d (CDCl₃), they are predicted to appear between 6.50 and 7.60 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹H NMR Analysis Workflow:

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide Carbonyl) |

| ~151.0 | C-2 (Pyridine) |

| ~148.5 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~132.0 | C-3 (Pyridine) |

| ~125.0 | C-5 (Pyridine) |

Interpretation of the Predicted ¹³C NMR Spectrum:

Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms in this compound.

-

The amide carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.

-

The carbon atoms of the pyridine ring will appear in the aromatic region. The carbons directly attached to the electronegative chlorine atoms (C-3 and C-4) and the nitrogen atom (C-2 and C-6) will be shifted downfield. The carbon bearing the amide group (C-2) is predicted to be around 151.0 ppm. The carbon at the 6-position is predicted at approximately 148.5 ppm. The carbons directly bonded to chlorine (C-3 and C-4) are expected around 132.0 and 138.0 ppm, respectively. The remaining carbon (C-5) is predicted to be the most upfield of the aromatic signals, at approximately 125.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.

-

Instrument Setup: Use the same instrument as for ¹H NMR, but switch the probe to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

¹³C NMR Analysis Workflow:

Caption: Workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group it belongs to.

Predicted Characteristic IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 and ~3200 | N-H Stretch | Primary Amide (-NH₂) |

| ~1680 | C=O Stretch (Amide I) | Primary Amide |

| ~1600 | N-H Bend (Amide II) | Primary Amide |

| ~1580, ~1470 | C=C and C=N Stretch | Aromatic Ring |

| ~1400 | C-N Stretch | Amide |

| ~850-750 | C-Cl Stretch | Aryl Chloride |

| ~750 | C-H Out-of-plane Bend | Aromatic Ring |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the primary amide and the dichlorinated pyridine ring.

-

N-H Stretching: Two distinct bands are predicted for the asymmetric and symmetric stretching of the N-H bonds in the primary amide, appearing around 3400 cm⁻¹ and 3200 cm⁻¹, respectively.

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1680 cm⁻¹ due to the carbonyl stretch of the amide.

-

N-H Bending (Amide II): A band of medium intensity around 1600 cm⁻¹ is predicted for the N-H bending vibration.

-

Aromatic Ring Vibrations: Several bands in the 1600-1450 cm⁻¹ region are expected due to the C=C and C=N stretching vibrations within the pyridine ring.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, between 850 cm⁻¹ and 750 cm⁻¹, are indicative of the C-Cl bonds.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and acquire a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Analysis Workflow:

Caption: Workflow for IR spectroscopy analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), results in a distinctive pattern for chlorine-containing ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Formula: C₆H₄Cl₂N₂O

-

Exact Mass: 190.9752

-

Predicted Molecular Ion Cluster (M⁺):

-

m/z 190 (¹²C₆¹H₄³⁵Cl₂¹⁴N₂¹⁶O) - Highest abundance in the cluster

-

m/z 192 (¹²C₆¹H₄³⁵Cl¹³⁷Cl¹⁴N₂¹⁶O) - Approximately 65% of the intensity of m/z 190

-

m/z 194 (¹²C₆¹H₄³⁷Cl₂¹⁴N₂¹⁶O) - Approximately 10% of the intensity of m/z 190

-

Predicted Major Fragmentation Pathways:

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 174 | [M - NH₂]⁺ | Loss of the amino radical |

| 162 | [M - CO]⁺ | Loss of carbon monoxide |

| 146 | [M - CONH₂]⁺ | Loss of the carboxamide radical |

| 111 | [C₅H₂Cl₂N]⁺ | Fragmentation of the pyridine ring |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of this compound will be characterized by a molecular ion peak cluster that confirms the presence of two chlorine atoms. The base peak is likely to be the molecular ion at m/z 190, which should be relatively stable due to the aromatic system.

Key fragmentation pathways would involve the loss of the amide functionality. The loss of the amino radical (•NH₂) would result in an ion at m/z 174. A subsequent loss of carbon monoxide from this ion would lead to a fragment at m/z 146, corresponding to the dichloropyridyl cation. This fragment is expected to be a prominent peak in the spectrum.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Mass Spectrometry Analysis Workflow:

Caption: Workflow for mass spectrometry analysis of this compound.

Summary and Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS is expected to provide unambiguous confirmation of its chemical structure. The predicted data serves as a valuable benchmark for researchers working on the synthesis and characterization of this compound. It is imperative that these theoretical predictions are validated against experimentally acquired data to ensure the absolute structural integrity of any synthesized this compound.

Introduction: The Picolinamide Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Picolinamide Derivatives for Researchers and Drug Development Professionals

Picolinamide, the amide derivative of picolinic acid (pyridine-2-carboxylic acid), represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural features, including a pyridine ring and an amide group, allow it to act as a bidentate ligand, forming stable complexes with various metal ions and interacting with diverse biological targets through hydrogen bonding and π-stacking interactions. This inherent versatility has led to the development of a vast library of picolinamide derivatives with a wide spectrum of biological activities. Picolinic acid itself is an endogenous metabolite of L-tryptophan, implicated in a range of neuroprotective, immunological, and anti-proliferative effects, hinting at the therapeutic potential of its synthetic analogs.[1][2]

This technical guide offers a comprehensive exploration of the significant biological activities exhibited by picolinamide derivatives, synthesizing data from seminal and contemporary research. It is designed for researchers, scientists, and drug development professionals, providing not only an overview of the therapeutic potential but also the underlying mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols to facilitate further investigation in the field.

Part 1: Anticancer Activities of Picolinamide Derivatives

The search for novel, more effective, and less toxic anticancer agents is a perpetual endeavor in medicinal chemistry.[3] Picolinamide derivatives have emerged as a promising class of compounds, with several subclasses demonstrating potent antiproliferative activity against a range of human cancer cell lines.[4][5] The anticancer drug Sorafenib, which contains a picolinamide structural unit, is a notable example of a successful clinical application of this scaffold, acting as a multi-kinase inhibitor.[6][7]

Mechanisms of Anticancer Action

The anticancer effects of picolinamide derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle progression and tumor angiogenesis.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are frequently overexpressed or hyperactivated in cancer cells.

-

Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression. Their overexpression is common in various tumors, making them attractive therapeutic targets.[4] Certain N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, providing a rationale for their broad-spectrum antiproliferative activities.[4][5]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[7][8] Picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating effective antiproliferative activity against cell lines like A549 (lung cancer) and HepG2 (liver cancer).[7][8]

-

-

Induction of Apoptosis and Autophagy: Metal complexes of picolinamide, particularly with rhodium(III), have shown the ability to inhibit cancer cell proliferation through multiple modes of action, including cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[6][9] These complexes can also inhibit cell metastasis, a critical factor in cancer mortality.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For picolinamide derivatives, several key structural features have been identified:

-

N-Methylpicolinamide-4-thiol Derivatives: In a series of derivatives evaluated against the HepG2 liver cancer cell line, the nature and position of substituents on a phenyl ring attached to the thiol group significantly influenced activity. For instance, compound 6p (structure not fully detailed in abstract) was identified as a highly potent, broad-spectrum agent, even more so than the reference drug sorafenib.[4]

-

VEGFR-2 Inhibitors: By creating a hybrid scaffold from the drugs Axitinib and Sorafenib, researchers developed potent picolinamide derivatives. Substitutions on the terminal phenyl ring were explored, with compounds 8j and 8l emerging as the most active against A549 and HepG2 cells.[7] This highlights the importance of the peripheral functionalities in dictating target engagement.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected picolinamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |

| Compound 6p | HepG2 (Liver) | <10 | Aurora-B Kinase | [4] |

| HCT-116 (Colon) | <10 | Aurora-B Kinase | [4] | |

| SW480 (Colon) | <10 | Aurora-B Kinase | [4] | |

| SPC-A1 (Lung) | <10 | Aurora-B Kinase | [4] | |

| A375 (Melanoma) | <10 | Aurora-B Kinase | [4] | |

| Compound 8j | A549 (Lung) | 12.5 | VEGFR-2 Kinase | [7] |

| HepG2 (Liver) | 20.6 | VEGFR-2 Kinase | [7] | |

| Compound 8l | A549 (Lung) | 13.2 | VEGFR-2 Kinase | [7] |

| HepG2 (Liver) | 18.2 | VEGFR-2 Kinase | [7] | |

| Sorafenib | HepG2 (Liver) | >16.54 | Multi-kinase | [4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the in vitro antiproliferative activity of compounds, as referenced in the evaluation of N-methylpicolinamide-4-thiol derivatives.[4]

Objective: To determine the concentration of a picolinamide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cells (e.g., HepG2, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test picolinamide derivatives and a positive control (e.g., Sorafenib) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualization: VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis, a key target for some anticancer picolinamide derivatives.

Caption: Simplified VEGFR-2 signaling pathway inhibited by picolinamide derivatives.

Part 2: Antimicrobial Activities

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action. Picolinamide derivatives have demonstrated significant potential as both antibacterial and antifungal agents.

Antibacterial Activity: Targeting Clostridioides difficile

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare threat.[10] A major challenge in treating CDI is that broad-spectrum antibiotics disrupt the normal gut microbiota, exacerbating the problem. Picolinamide derivatives have been identified that show potent and highly selective activity against C. difficile, sparing the beneficial gut bacteria.[10][11]

-

Mechanism of Action: The antibacterial activity of these selective picolinamides involves the inhibition of cell wall biosynthesis.[11][12][13] This specific targeting is crucial for their narrow-spectrum activity.

-

Structure-Activity Relationship: Starting from an isonicotinamide scaffold that was active against both MRSA and C. difficile, researchers found that repositioning the nitrogen atom to create a picolinamide core dramatically increased selectivity.[10] Specifically, a 2,4-substitution pattern on the picolinamide ring, as seen in analogue 87 , resulted in over a 1000-fold greater selectivity for C. difficile over MRSA.[10] This exquisite selectivity is a landmark achievement in the rational design of narrow-spectrum antibiotics.

Antifungal Activity: Targeting Sec14p

Invasive fungal infections carry high mortality rates, and the current antifungal armamentarium is limited.[14] Picolinamide and benzamide derivatives have been identified as a new class of antifungals effective against pathogenic Candida and Aspergillus species.[15]

-

Mechanism of Action: Through chemogenomic profiling, the target of these compounds was identified as Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[14][15] This lipid-transfer protein is essential for cell viability and represents a novel antifungal target.[15] The crystal structure of a Sec14p-inhibitor complex has been solved, confirming that the compounds bind within the lipid-binding cavity and paving the way for rational drug design.[15]

Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for key picolinamide derivatives against C. difficile and other bacteria, highlighting their selectivity.

| Compound | C. difficile ATCC 43255 MIC (µg/mL) | MRSA NRS70 MIC (µg/mL) | Bifidobacterium longum MIC (µg/mL) | Selectivity for C. difficile vs. MRSA | Reference |

| Isonicotinamide 4 | 0.25 | 4 | 8 | 16 | [10] |

| Picolinamide 5 | 0.25 | 32 | 16 | 128 | [10] |

| Picolinamide 87 | 0.125 | 128 | 16 | 1024 | [10] |

| Vancomycin | 1 | 0.5 | 0.5 | 0.5 | [10] |

| Metronidazole | 0.5 | >128 | 2 | >256 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Objective: To find the lowest concentration of a picolinamide derivative that visibly inhibits the growth of a target microorganism (e.g., C. difficile).

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test bacterium is added, and the plate is incubated under appropriate conditions. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Step-by-Step Methodology:

-

Prepare Compound Stock: Dissolve the picolinamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Prepare Inoculum: Culture the test bacterium (e.g., C. difficile in an anaerobic chamber using supplemented brain-heart infusion broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a range of concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate under conditions suitable for the test organism. For C. difficile, this would be 37°C for 24-48 hours in an anaerobic environment.

-

Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth. A plate reader can also be used to measure optical density (OD).

Visualization: Workflow for Selective Antibiotic Discovery

This diagram outlines the logical workflow that led to the discovery of highly selective anti-C. difficile picolinamides.

Caption: Workflow for the discovery of selective picolinamide antibacterials.

Part 3: Neuroprotective and Anti-inflammatory Activities

Beyond fighting microbes and cancer, picolinamide derivatives have shown promise in modulating processes related to neurodegeneration and inflammation.

Neuroprotective Activity via Cholinesterase Inhibition

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy.

-

Mechanism and SAR: A series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated as AChE inhibitors.[16][17] The bioactivity of picolinamide derivatives was found to be stronger than that of corresponding benzamide derivatives.[17][18] Molecular docking studies revealed that the most potent compounds bind to both the catalytic and peripheral sites of the AChE enzyme.[16][18]

Anti-inflammatory Potential

Chronic inflammation underlies many diseases. Picolinamide and its isomer nicotinamide have demonstrated anti-inflammatory properties in preclinical models.

-

Mechanism of Action: Picolinamide was shown to inhibit carrageenan-induced paw edema in mice, a classic model of acute inflammation.[19] The related compound, nicotinamide, is a potent inhibitor of proinflammatory cytokines like IL-1β, IL-6, and TNFα.[20] While initially thought to be due to PARP inhibition, further studies suggest the mechanism is independent of this pathway, pointing to a broader immunomodulatory effect.[20]

Conclusion

The picolinamide scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective antimicrobial effects to targeted anticancer action and modulation of neurological and inflammatory pathways. The success in developing derivatives with high target selectivity, such as those against C. difficile, underscores the value of rational design and thorough structure-activity relationship studies. As research continues, this versatile chemical entity will undoubtedly yield further insights and potentially new therapeutic agents to address pressing medical needs.

References

- 1. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Dichlorinated Pyridine Compounds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Modern Chemistry

The pyridine ring, a simple six-membered heterocycle, is a cornerstone of modern science, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] However, it is the strategic functionalization of this unassuming scaffold that has unlocked its true potential. Among the most pivotal of these modifications is dichlorination. The introduction of two chlorine atoms onto the pyridine ring creates a versatile chemical intermediate, a molecular blank canvas ripe for the creation of complex, life-altering molecules. This guide provides an in-depth exploration of the discovery and history of dichlorinated pyridine compounds, tracing their journey from early laboratory curiosities to indispensable building blocks in industrial synthesis. We will delve into the evolution of their synthesis, compare the key methodologies developed over the decades, and examine their profound impact on drug discovery and agricultural science.

Chapter 1: The Dawn of Pyridine Chlorination - A Historical Overview

The story of dichlorinated pyridines is intrinsically linked to the history of pyridine itself. First isolated from bone char by Scottish chemist Thomas Anderson in 1849, pyridine was initially sourced from the fractional distillation of coal tar.[1] For decades, this remained the primary, albeit inefficient, method of production. The quest for more efficient synthetic routes in the mid-20th century, driven by the burgeoning chemical industry, paved the way for the large-scale production of pyridine and, subsequently, its chlorinated derivatives.

The early efforts to chlorinate pyridine were fraught with challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.[2] Early methods often resulted in low yields and a mixture of chlorinated products that were difficult to separate. A significant breakthrough came with the development of high-temperature, vapor-phase chlorination processes. Companies like Dow Chemical and Reilly Tar & Chemical were pioneers in this field, developing industrial-scale methods for the direct chlorination of pyridine.[3][4][5][6][7][8] These processes, often operating at temperatures between 300°C and 500°C, allowed for the continuous production of chloropyridines, including dichlorinated isomers.[4][7] U.S. patents from the 1950s and 1960s detail these thermally-induced chlorinations, which laid the groundwork for the commercial availability of these vital intermediates.[4][5]

Another cornerstone in the synthesis of dichlorinated pyridines is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[9] While initially a reaction for converting aryl diazonium salts to aryl halides, its application to the pyridine series provided a powerful tool for the regioselective introduction of chlorine atoms. By starting with an aminopyridine, diazotization followed by treatment with a copper(I) chloride catalyst allows for the precise placement of a chlorine atom, a method that remains highly relevant in modern organic synthesis.[10]

The following diagram illustrates the major historical pathways to dichlorinated pyridines:

Chapter 2: A Comparative Analysis of Key Synthetic Methodologies

The synthesis of dichlorinated pyridines is not a one-size-fits-all endeavor. The choice of synthetic route depends on the desired isomer, the available starting materials, and the scale of the reaction. Here, we compare the most prominent methods for synthesizing various dichlorinated pyridine isomers.

Synthesis of 2,6-Dichloropyridine

A common intermediate, 2,6-dichloropyridine, is often prepared by the direct chlorination of pyridine or the further chlorination of 2-chloropyridine.

| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Purity | Advantages | Disadvantages |

| Direct Vapor-Phase Chlorination | Pyridine | Cl₂, H₂O vapor, 350-500°C | Mixture of 2-chloro- and 2,6-dichloropyridine | Variable | Continuous process suitable for industrial scale. | High energy consumption; produces a mixture of products requiring separation.[4][7] |

| Liquid-Phase Chlorination | 2-Chloropyridine | Cl₂, 160-200°C, elevated pressure | >98% | High | High selectivity and yield.[11] | Requires high temperatures and pressure; potential for tar formation. |

| From Pyridine-N-Oxide | Pyridine-N-Oxide | POCl₃ or SO₂Cl₂ | High | Good | Milder conditions than direct chlorination. | Multi-step process. |

Synthesis of 2,3-Dichloropyridine

2,3-Dichloropyridine is a vital intermediate, particularly in the agrochemical industry.

| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Purity | Advantages | Disadvantages |

| From 2,6-Dichloropyridine | 2,6-Dichloropyridine | 1. Cl₂/FeCl₃ (Chlorination) 2. H₂/Pd/C (Selective Dechlorination) | ~95% (chlorination), ~86% (dechlorination) | >99.5% | High yield and purity, suitable for industrial production.[12] | Involves handling of hazardous gases (Cl₂, H₂).[12] |

| From 3-Aminopyridine | 3-Aminopyridine | 1. Cl₂ or H₂O₂/HCl (Chlorination) 2. NaNO₂/Cu₂O (Sandmeyer) | >74% (overall) | >99.2% | Can be performed as a one-pot synthesis.[9][10][12] | Generates significant wastewater; diazotization requires careful temperature control.[9][12] |

Synthesis of 2,5-Dichloropyridine

This isomer is a key building block for various pharmaceuticals and agrochemicals.[7]

| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Purity | Advantages | Disadvantages |

| From 2-Aminopyridine | 2-Aminopyridine | 1. Chlorination 2. Diazotization/Sandmeyer | ~63% (initial chlorination) | Moderate | Established route. | Low yield in the first step; toxic intermediates.[13] |

| From Maleic Diester | Maleic Diester & Nitromethane | 1. Condensation 2. Hydrogenation/Cyclization 3. POCl₃ (Chlorination) | ~94% (chlorination step) | >99.5% | High yield and purity; avoids many hazardous reagents of other routes.[2][14] | Multi-step synthesis. |

| From 2,3,4,5-Tetrachloropyridine | 2,3,4,5-Tetrachloropyridine | Hydrazine, Triethylamine | 91% | High | High yield. | Use of carcinogenic hydrazine makes it unsuitable for industrial scale.[13] |

Synthesis of 3,5-Dichloropyridine

3,5-Dichloropyridine is often synthesized via dechlorination of more highly chlorinated pyridines.

| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Purity (area % by GC) | Advantages | Disadvantages |

| Reductive Dechlorination | Pentachloropyridine | Zn, Acetic Acid, H₂O | 60-65% | ~78% | Utilizes readily available starting materials. | Moderate yield; requires separation from other dechlorinated products.[15][16][17][18] |

| Reductive Dechlorination | 2,3,5-Trichloropyridine | Zn, Acetic Acid, H₂O | Not specified | High | More selective than starting from pentachloropyridine. | Yield can be variable.[15] |

The following diagram illustrates the general synthetic strategies for obtaining different dichloropyridine isomers:

Chapter 3: Foundational Intermediates for Life Sciences

The industrial and economic significance of dichlorinated pyridines stems directly from their role as precursors to high-value commercial products. Their impact is most profoundly felt in the agrochemical and pharmaceutical sectors.

Agrochemicals: Protecting Global Food Supplies

Dichlorinated pyridines are integral to the synthesis of numerous pesticides that have played a crucial role in modern agriculture.

-

Insecticides: Perhaps the most famous (and controversial) insecticide derived from a chlorinated pyridine is chlorpyrifos . Patented by Dow Chemical Company in 1966, this organophosphate insecticide is synthesized from 3,5,6-trichloro-2-pyridinol, which itself is derived from the chlorination of pyridine.[10] Chlorpyrifos functions by inhibiting the acetylcholinesterase enzyme in insects, leading to a fatal disruption of their nervous system.[9][15][19]

-

Herbicides: Pyridine-based herbicides, particularly those in the pyridine carboxylic acid class, are synthetic auxins. They mimic natural plant growth hormones, causing uncontrolled and abnormal growth that ultimately leads to the death of susceptible broadleaf weeds.[4][8] Dichlorinated pyridines are key starting materials for many of these herbicides, providing a stable scaffold for further chemical elaboration.[17]

Pharmaceuticals: Building Blocks for Modern Medicines

The versatility of the dichlorinated pyridine scaffold has been exploited by medicinal chemists to create a diverse range of therapeutic agents. The chlorine atoms serve as convenient leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores.

-

Antibiotics: The fluoroquinolone antibiotic enoxacin , used to treat urinary tract infections, is synthesized from 2,6-dichloropyridine.[12][20] The synthesis involves a multi-step process to construct the fused naphthyridine ring system characteristic of this class of antibiotics.[12][21]

-

Antifungals: Liranaftate , a topical antifungal agent, is another pharmaceutical derived from 2,6-dichloropyridine.[20][22]

-

Antiretrovirals: Nevirapine , the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1, was discovered by Boehringer Ingelheim and approved by the FDA in 1996.[19] Its synthesis involves the coupling of two substituted pyridine rings, one of which is a chlorinated pyridine derivative.[11][23][24]

-

Anti-inflammatory Drugs: The selective COX-2 inhibitor etoricoxib (Arcoxia®) features a bipyridine structure, the synthesis of which can utilize dichlorinated pyridine intermediates.[5][15][25][26]

-

Serotonin Receptor Modulators: Anpirtoline , a potent 5-HT1B receptor agonist investigated for its antidepressant and analgesic properties, is chemically 6-chloro-2-(piperidin-4-ylthio)pyridine, directly highlighting its origin from a dichlorinated pyridine.[1][6]

The following diagram illustrates the central role of dichlorinated pyridines as intermediates in the synthesis of these key products:

Chapter 4: Experimental Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of key dichlorinated pyridine isomers, adapted from published procedures.

Protocol: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine (One-Pot Method)

This protocol describes the chlorination of 3-aminopyridine followed by a Sandmeyer-type reaction in a single reaction vessel.[9][10]

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (36%)

-

Ferrous Chloride (or other Fe²⁺/Fe³⁺ catalyst)

-

Hydrogen Peroxide (27%) or Chlorine Gas

-

Cuprous Oxide

-

Sodium Nitrite (33% aqueous solution)

Procedure:

-

Charge a suitable four-neck flask with 3-aminopyridine (1.0 eq), concentrated hydrochloric acid, and a catalytic amount of ferrous chloride.

-

Heat the mixture to approximately 55°C with stirring until all solids dissolve, then cool to 25°C.

-

Slowly introduce the chlorinating agent (either by bubbling chlorine gas or dropwise addition of hydrogen peroxide) while maintaining the temperature between 25-30°C.

-

Monitor the formation of the 2-chloro-3-aminopyridine intermediate by HPLC. The reaction typically yields around 80% of the intermediate.[10]

-

To the reaction mixture, add additional hydrochloric acid and cuprous oxide.

-

Cool the mixture to 25°C.

-

Carefully add the aqueous sodium nitrite solution dropwise over approximately 1.5 hours, maintaining strict temperature control.

-

Upon completion of the reaction (monitored by HPLC), the 2,3-dichloropyridine product can be isolated and purified by standard workup procedures, such as neutralization followed by extraction and distillation or recrystallization.

Expected Outcome:

Protocol: Synthesis of 2,5-Dichloropyridine from Diethyl Maleate

This protocol outlines a modern, high-yield synthesis starting from readily available materials.[2]

Part 1: Synthesis of 2,5-Dihydroxypyridine

-

To a four-neck flask, add diethyl maleate (1.0 eq), nitromethane (1.0 eq), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the mixture with stirring to 65-70°C for 5 hours.

-

Cool the mixture and add methanol and a palladium on carbon (Pd/C) catalyst.

-

Pressurize the flask with hydrogen gas (0.1-0.3 MPa) and heat to 30-35°C with stirring for 10 hours.

-

After the reaction, filter to remove the catalyst, concentrate the filtrate, and recrystallize the residue from methyl tertiary butyl ether to obtain 2,5-dihydroxypyridine.

Part 2: Synthesis of 2,5-Dichloropyridine

-

In a four-neck flask, add phosphorus oxychloride and the 2,5-dihydroxypyridine (1.0 eq) from Part 1.

-

Heat the reaction mixture to approximately 145°C for 4 hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water with stirring.

-

Neutralize the mixture to a pH of 7-9 with an aqueous sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

Expected Outcome:

Chapter 5: Safety, Environmental Considerations, and Analytical Evolution

Safety and Handling

The synthesis of dichlorinated pyridines involves the use of hazardous materials that require strict safety protocols.

-

Chlorine Gas: Highly toxic and corrosive. All reactions involving chlorine gas must be conducted in a well-ventilated fume hood with appropriate gas scrubbing systems.

-

Phosphorus Oxychloride: A corrosive and toxic liquid that reacts violently with water. Handled with extreme care using appropriate personal protective equipment (PPE).

-

Diazonium Salts: Intermediates in the Sandmeyer reaction can be unstable and potentially explosive if isolated or allowed to dry. They are typically generated and used in situ.

-

Dichlorinated Pyridines: These compounds are generally classified as harmful or toxic and should be handled with appropriate PPE.

Environmental Impact

The environmental footprint of dichlorinated pyridine synthesis is a significant consideration.

-

Waste Generation: The Sandmeyer reaction, while effective, can generate significant aqueous waste containing copper salts and other byproducts.[9][12]

-

Solvent Use: The use of organic solvents contributes to volatile organic compound (VOC) emissions. Modern process chemistry aims to minimize solvent use or replace hazardous solvents with greener alternatives.

-

Atom Economy: Routes starting from more complex, highly chlorinated pyridines and using reductive dechlorination can have lower atom economy compared to building the ring from simpler precursors.

Evolution of Analytical Techniques

The ability to analyze and characterize dichlorinated pyridines has evolved significantly, mirroring the advancements in analytical chemistry.

-

Early Methods: In the mid-20th century, characterization relied on classical methods such as melting point, boiling point, and elemental analysis.

-

The Rise of Chromatography: The invention of gas chromatography (GC) in the 1950s revolutionized the analysis of volatile compounds like dichlorinated pyridines.[22][24] It allowed for the rapid separation and quantification of isomers and impurities in a reaction mixture. The coupling of GC with mass spectrometry (GC-MS) provided an even more powerful tool for structural elucidation.[24]

-

Modern Techniques: Today, in addition to GC and HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) is used for highly accurate purity assessments without the need for a specific reference standard.[23]

Conclusion

From their origins in the byproducts of coal gasification to their current status as indispensable building blocks in the synthesis of life-saving drugs and crop-protecting agents, the journey of dichlorinated pyridine compounds is a testament to the power of synthetic chemistry. The historical development of their synthesis, from brutal, high-temperature chlorinations to more refined and selective modern methods, reflects the broader evolution of the chemical industry towards greater efficiency, safety, and environmental consciousness. For the modern researcher, a deep understanding of this history and the diverse synthetic methodologies available is not merely an academic exercise; it is the foundation upon which future innovations in medicine and agriculture will be built. The dichlorinated pyridine ring, in all its isomeric forms, remains a privileged scaffold, promising a future rich with new discoveries and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 4. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 5. EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents [patents.google.com]

- 6. US5484929A - Chlorination process - Google Patents [patents.google.com]

- 7. Reilly Tar & Chemical Corporation - Encyclopedia of Indianapolis [indyencyclopedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]

- 13. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. data.epo.org [data.epo.org]

- 16. EP1206453A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 17. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. benchchem.com [benchchem.com]

- 23. acs.org [acs.org]

- 24. researchgate.net [researchgate.net]

- 25. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 26. chromtech.com [chromtech.com]

thermal stability and degradation of 3,4-Dichloropicolinamide

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3,4-Dichloropicolinamide

Abstract

This technical guide provides a comprehensive examination of the thermal stability and degradation profile of this compound (CAS No: 1025720-99-3)[1]. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. We delve into the core thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—exploring not just the "how" but the "why" behind methodological choices. The guide outlines potential degradation pathways, including hydrolysis and thermal decomposition, inferred from the molecule's structural components. Furthermore, it details a systematic approach for the identification of degradation products using forced degradation studies coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). All discussions are grounded in established scientific principles to ensure accuracy and trustworthiness, providing a self-validating framework for laboratory investigation.

Introduction: The Criticality of Thermal Stability

This compound is a halogenated pyridine derivative. In pharmaceutical development, the thermal stability of an Active Pharmaceutical Ingredient (API) is not merely a checkbox in a regulatory submission; it is a cornerstone of drug safety, efficacy, and quality. An API's response to thermal stress dictates its manufacturing process parameters, storage conditions, shelf-life, and formulation strategy. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, all of which pose significant risks.